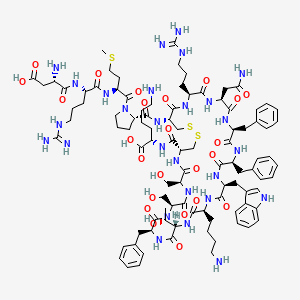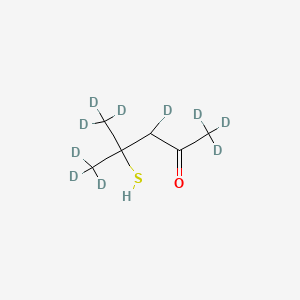
4-Mercapto-4-methyl-2-pentanone-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-4-methyl-2-pentanone-d10 is a deuterated analog of 4-Mercapto-4-methyl-2-pentanone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The chemical formula for this compound is C6H2D10OS, and it has a molecular weight of 142.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-4-methyl-2-pentanone-d10 typically involves the deuteration of 4-Mercapto-4-methyl-2-pentanone. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the presence of non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-4-methyl-2-pentanone-d10 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
4-Mercapto-4-methyl-2-pentanone-d10 is used in a wide range of scientific research applications:
Chemistry: As a deuterated compound, it is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Mercapto-4-methyl-2-pentanone-d10 involves its interaction with various molecular targets. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions with enzymes. The thiol group can form covalent bonds with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Mercapto-4-methyl-2-pentanone: The non-deuterated analog.
4-Methyl-4-mercaptopentan-2-one: A similar compound with slight structural variations.
4-Mercapto-4-methylpentan-2-one: Another structural analog.
Uniqueness
4-Mercapto-4-methyl-2-pentanone-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
142.29 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptadeuterio-4-sulfanyl-4-(trideuteriomethyl)pentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
QRNZMFDCKKEPSX-LSURFNHSSA-N |
Isomeric SMILES |
[2H]C(C(=O)C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S |
Canonical SMILES |
CC(=O)CC(C)(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


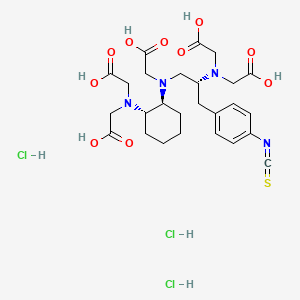
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
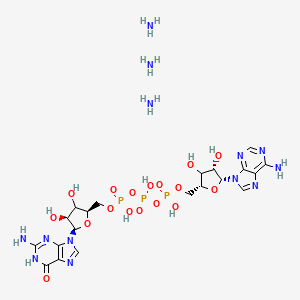


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
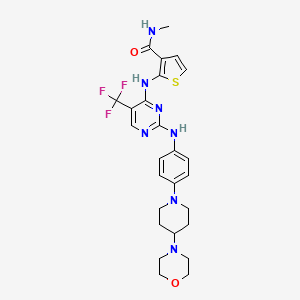
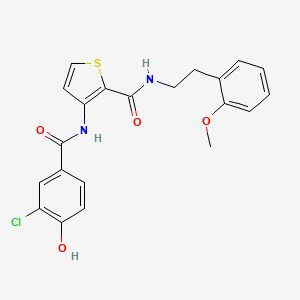
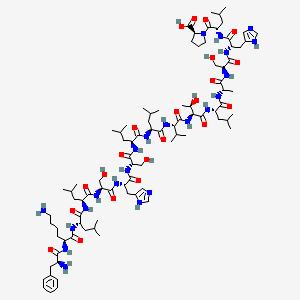
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

